3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide
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Overview
Description
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-methylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization to form the thiazolidine ring. The carboxamide group can be introduced through subsequent reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic aromatic substitution can occur on the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares the 4-methylphenyl group but differs in the core structure.
1,3,4-Thiadiazole Derivatives: Similar heterocyclic structure but with different substituents and properties.
Uniqueness
3-(4-Methylphenyl)-1,3-thiazolidine-2-carboxamide is unique due to its specific combination of the thiazolidine ring and the 4-methylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-6-7-15-11(13)10(12)14/h2-5,11H,6-7H2,1H3,(H2,12,14) |
InChI Key |
ZQDBPJYYUNZLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCSC2C(=O)N |
Origin of Product |
United States |
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